molecular formula C15H18F3NO3 B14855704 Tert-butyl 3-acetyl-5-(trifluoromethyl)benzylcarbamate

Tert-butyl 3-acetyl-5-(trifluoromethyl)benzylcarbamate

Cat. No.: B14855704
M. Wt: 317.30 g/mol
InChI Key: NYLFNJSBTLFZRD-UHFFFAOYSA-N
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Description

Tert-butyl 3-acetyl-5-(trifluoromethyl)benzylcarbamate is an organic compound characterized by the presence of a tert-butyl group, an acetyl group, and a trifluoromethyl group attached to a benzylcarbamate structure

Properties

Molecular Formula

C15H18F3NO3

Molecular Weight

317.30 g/mol

IUPAC Name

tert-butyl N-[[3-acetyl-5-(trifluoromethyl)phenyl]methyl]carbamate

InChI

InChI=1S/C15H18F3NO3/c1-9(20)11-5-10(6-12(7-11)15(16,17)18)8-19-13(21)22-14(2,3)4/h5-7H,8H2,1-4H3,(H,19,21)

InChI Key

NYLFNJSBTLFZRD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)CNC(=O)OC(C)(C)C)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of boronic esters as protective groups during the functionalization of the benzylcarbamate . The reaction conditions often require mild temperatures and the presence of specific catalysts to ensure the selective introduction of functional groups.

Industrial Production Methods

Industrial production of tert-butyl 3-acetyl-5-(trifluoromethyl)benzylcarbamate may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-acetyl-5-(trifluoromethyl)benzylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as converting ketones to alcohols.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols

Scientific Research Applications

Tert-butyl 3-acetyl-5-(trifluoromethyl)benzylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-acetyl-5-(trifluoromethyl)benzylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, can enhance the compound’s stability and bioavailability, making it more effective in its intended applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-acetyl-5-(trifluoromethyl)benzylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various applications where these properties are desired.

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